4-(Methylsulfonyl)benzene-1,2-diamine

説明

Molecular Architecture and Functional Group Analysis

Molecular Structure

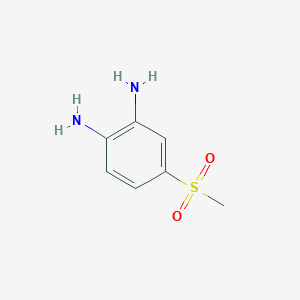

4-(Methylsulfonyl)benzene-1,2-diamine is an aromatic diamine derivative characterized by the presence of a methylsulfonyl group at the para position relative to the two adjacent amino substituents on the benzene ring. The molecular formula is C₇H₁₀N₂O₂S, corresponding to a molecular weight of 186.23 grams per mole. The systematic IUPAC name is 4-methylsulfonylbenzene-1,2-diamine, and it is also known by synonyms such as 1,2-diamino-4-(methylsulfonyl)benzene and 3,4-diaminophenyl methyl sulfone.

The molecule consists of a benzene core with three substituents: two primary amino groups located at the 1- and 2-positions (ortho to each other), and a methylsulfonyl group at the 4-position (para to the 1-amino group and meta to the 2-amino group). The methylsulfonyl group is represented as –SO₂CH₃, which imparts significant electron-withdrawing character and influences the electronic distribution across the aromatic ring.

Table 1.1: Basic Molecular Data for this compound

Functional Group Analysis

The core functional groups present in this compound are as follows:

Aromatic amines : Two primary amino groups (–NH₂) are attached to the benzene ring at the 1 and 2 positions. These groups are capable of participating in hydrogen bonding and serve as nucleophilic centers for further chemical modification.

Methylsulfonyl substituent : The para position (relative to the 1-amino group) bears a methylsulfonyl (–SO₂CH₃) group. The sulfonyl moiety is a strong electron-withdrawing group, which affects the electron density of the aromatic system and modulates the reactivity of the adjacent amino groups. The methyl group attached to the sulfonyl provides additional hydrophobic character.

The combination of these functional groups results in a molecule with both hydrophilic (amino, sulfonyl) and hydrophobic (methyl) domains, which can influence solubility, crystal packing, and intermolecular interactions.

Table 1.2: Functional Group Summary

| Position on Benzene Ring | Substituent | Functional Group Type |

|---|---|---|

| 1 | –NH₂ | Primary aromatic amine |

| 2 | –NH₂ | Primary aromatic amine |

| 4 | –SO₂CH₃ | Methylsulfonyl |

The spatial arrangement of these groups is crucial for the compound's chemical behavior. The ortho-diamine configuration allows for potential chelation to metal ions or participation in intramolecular hydrogen bonding, while the para-methylsulfonyl group can influence both the electronic and steric environment of the molecule.

Electronic and Steric Effects

The methylsulfonyl group, being a strong electron-withdrawing substituent, decreases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. This effect can stabilize the lone pairs on the adjacent amino groups, reducing their basicity and nucleophilicity compared to unsubstituted o-phenylenediamine. The steric bulk of the sulfonyl group may also influence the molecule's ability to participate in certain reactions or pack efficiently in the solid state.

The two amino groups, positioned ortho to each other, are capable of forming intramolecular hydrogen bonds or chelating to transition metal centers, depending on the chemical environment. This arrangement is also significant in determining the molecule's reactivity in condensation or coupling reactions, as well as its behavior in crystallization processes.

特性

IUPAC Name |

4-methylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUNCRCMUXPZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426243 | |

| Record name | 4-(methylsulfonyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21731-57-7 | |

| Record name | 4-(Methylsulfonyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21731-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(methylsulfonyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)benzene-1,2-diamine typically involves the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to form 1,2-diaminobenzene.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by sulfonation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

化学反応の分析

Types of Reactions

4-(Methylsulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The methylsulfonyl group can be reduced to a methylthio group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Produces nitroso or nitro derivatives.

Reduction: Produces methylthio derivatives.

Substitution: Produces various substituted benzene derivatives.

科学的研究の応用

4-(Methylsulfonyl)benzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 4-(Methylsulfonyl)benzene-1,2-diamine involves its interaction with various molecular targets and pathways:

Molecular Targets: The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function.

類似化合物との比較

Structural and Electronic Properties

The table below highlights key structural analogs of 4-(methylsulfonyl)benzene-1,2-diamine, emphasizing substituent effects:

Key Observations :

Trends :

生物活性

4-(Methylsulfonyl)benzene-1,2-diamine, also known by its CAS number 21731-57-7, is an organic compound characterized by the presence of a methylsulfonyl group and two amino groups on a benzene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

- Molecular Formula : C₇H₁₀N₂O₂S

- Molecular Weight : Approximately 170.24 g/mol

- Structure : The compound features a benzene ring substituted with a methylsulfonyl group (−SO₂CH₃) and two amino groups (−NH₂), which enhance its reactivity and solubility in biological systems.

Antimicrobial Properties

Several studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, research has shown that similar compounds demonstrate both antibacterial and antifungal properties. A study on Schiff base complexes derived from related sulfonamide compounds revealed that they exhibited notable antibacterial and antifungal activities against various pathogens .

Anticancer Potential

The anticancer activity of this compound has been highlighted in multiple studies. One notable study synthesized alkylsulfonyl derivatives and evaluated their effects against human breast cancer cells (MCF-7). The results indicated that certain derivatives significantly downregulated Bcl-2 gene expression, which is crucial for cancer cell survival, suggesting potential as anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in disease pathways, potentially inhibiting their function.

- Gene Regulation : Studies have shown that treatment with related compounds can lead to changes in the expression levels of genes associated with apoptosis and cell cycle regulation .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₁₀N₂O₂S | Contains methylsulfonyl group enhancing solubility |

| N1-Methyl-4-nitrobenzene-1,2-diamine | C₇H₉N₃O₂ | Contains a nitro group affecting reactivity |

| 3-Amino-4-methylbenzenesulfonamide | C₇H₁₀N₂O₂S | Different positioning of amino group |

Case Studies

- Antibacterial Activity Study : A series of Schiff base complexes derived from sulfonamide precursors were synthesized and tested for antibacterial efficacy. The results indicated that some complexes exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a study focusing on the anticancer potential of sulfonamide derivatives, compounds featuring the methylsulfonyl moiety were found to induce apoptosis in cancer cell lines through the downregulation of anti-apoptotic genes such as Bcl-2 .

Q & A

Basic Questions

Q. What are the key synthetic steps for 4-(Methylsulfonyl)benzene-1,2-diamine, and how is purity validated?

- Methodological Answer : The synthesis typically involves:

- Nitration : Introduction of nitro groups to a benzene precursor.

- Reduction : Conversion of nitro groups to amines (e.g., using hydrogenation with Pd/C).

- Sulfonylation : Reaction with methylsulfonyl chloride under anhydrous conditions.

Purification is achieved via recrystallization or column chromatography. Purity is confirmed using HPLC (≥95% purity) and NMR spectroscopy (e.g., characteristic sulfonyl proton absence and amine peaks at δ 4.5–5.5 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Identifies amine protons (broad peaks) and sulfonyl group integration.

- IR Spectroscopy : Confirms sulfonyl S=O stretches (~1300–1150 cm⁻¹).

- Mass Spectrometry : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

Q. How should researchers handle storage and stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Stability tests (via TLC/NMR over 6–12 months) confirm degradation <5%. Avoid exposure to moisture or light, as sulfonamides are prone to hydrolysis .

Advanced Research Questions

Q. How can competing side reactions during sulfonylation be suppressed?

- Methodological Answer :

- Temperature Control : Maintain reaction at 0–5°C to limit over-sulfonylation.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity.

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 diamine:sulfonyl chloride).

Monitor intermediates via in-situ IR or TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. What strategies resolve discrepancies between crystallographic data and computational models?

- Methodological Answer :

- High-Resolution Data : Collect diffraction data at synchrotron sources (e.g., λ = 0.7 Å).

- Refinement : Use SHELXL with restraints for disordered atoms.

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths (e.g., C–S: 1.76 Å vs. 1.78 Å computed). Adjust hydrogen-bonding networks based on studies like Narvekar & Srinivasan (2020) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., alkyl, halogen) at the 4-position via nucleophilic substitution.

- Bioactivity Assays : Test inhibition of cancer cell lines (e.g., IC50 in MCF-7 via MTT assay).

- Computational Modeling : Perform docking (AutoDock Vina) to correlate substituent hydrophobicity (ClogP) with binding affinity (Ki) .

Q. What experimental approaches validate the compound’s mechanism in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure Km and Vmax changes via Lineweaver-Burk plots.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- X-ray Co-crystallization : Resolve enzyme-inhibitor complexes (e.g., PDB ID: 2CQ-like resolution) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

- Methodological Answer :

- Standardized Protocols : Replicate assays under identical conditions (e.g., 10% FBS, 37°C).

- Metabolic Stability Tests : Use liver microsomes to rule out degradation artifacts.

- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) and Western blotting for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。